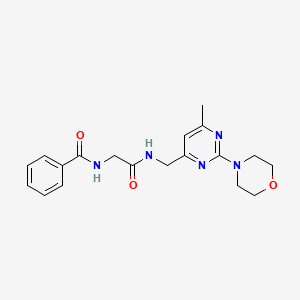

N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-14-11-16(23-19(22-14)24-7-9-27-10-8-24)12-20-17(25)13-21-18(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXINWRYREVRDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(((6-methyl-2-morpholinopyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a morpholinopyrimidine moiety, which is known for its diverse biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.4 g/mol. The compound features a benzamide functional group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The morpholine and pyrimidine rings are believed to facilitate binding to biological targets, potentially leading to inhibition of tumor growth and antimicrobial effects.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a series of morpholino-pyrimidine derivatives were tested against various cancer cell lines, revealing IC50 values that indicate their potency in inhibiting cell proliferation.

Case Study: Antitumor Efficacy

In a study evaluating the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain derivatives showed promising antitumor activity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs 3D cultures) .

Antimicrobial Activity

The compound also shows potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli demonstrated notable antibacterial activity, suggesting that the morpholino-pyrimidine structure may enhance the compound's ability to disrupt bacterial cell functions.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X μg/mL |

| Escherichia coli | Y μg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual data from studies.)

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Morpholino vs. Azetidinone (Compound 4): The target’s morpholino group likely improves aqueous solubility compared to the azetidinone ring in Compound 4, which is associated with antimicrobial activity but may have higher lipophilicity .

- Thienylmethylthio vs. In contrast, the morpholino-pyrimidine combination may favor kinase inhibition .

- Synthetic Methods : The target compound’s synthesis could parallel ’s Cs₂CO₃-mediated reactions, though specific conditions (e.g., solvent, temperature) would require optimization .

Pharmacokinetic and Physicochemical Properties

- Solubility: Morpholino groups typically enhance water solubility, a critical advantage over thienyl or isoxazolyl substituents (e.g., Compounds 15 and 20 in ), which are more lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.